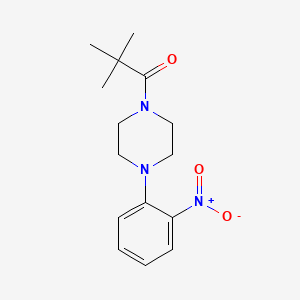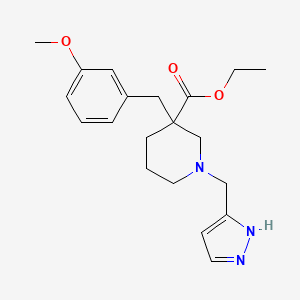
1-(2,2-dimethylpropanoyl)-4-(2-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-4-(2-nitrophenyl)piperazine, commonly known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPP belongs to the class of piperazine derivatives and possesses unique properties that make it an ideal candidate for various research purposes.
Wirkmechanismus
The mechanism of action of DPP is not fully understood. However, studies have suggested that DPP exerts its effects by modulating the redox state of cells. DPP can react with ROS to form a stable adduct, which can then be detected through fluorescence. Additionally, DPP can induce the production of ROS in cells, leading to oxidative stress and apoptosis.
Biochemical and Physiological Effects
DPP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DPP can selectively detect ROS in cells and induce apoptosis in cancer cells. Additionally, DPP has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In vivo studies have suggested that DPP can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DPP has several advantages for lab experiments. It is relatively easy and cost-effective to synthesize, making it a popular choice for research purposes. Additionally, DPP can selectively detect ROS in cells, making it a valuable tool for studying the role of ROS in disease pathogenesis. However, DPP has some limitations. For example, it has poor solubility in water, which can make it challenging to use in certain experimental setups. Additionally, DPP has not been extensively studied for its potential toxicity, which could limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on DPP. One area of interest is the development of DPP-based probes for imaging ROS in living organisms. This could have significant implications for the diagnosis and treatment of diseases associated with oxidative stress. Additionally, further studies are needed to investigate the potential toxicity of DPP and its derivatives. Finally, there is a need for more in vivo studies to assess the efficacy of DPP as an anticancer agent.
Conclusion
In conclusion, 1-(2,2-dimethylpropanoyl)-4-(2-nitrophenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPP can selectively detect ROS in cells, making it a valuable tool for studying the role of ROS in disease pathogenesis. Additionally, DPP has shown promise as an anticancer agent. However, further studies are needed to fully understand the mechanism of action and potential toxicity of DPP.
Wissenschaftliche Forschungsanwendungen
DPP has been extensively studied for its potential applications in medical research. One of the primary uses of DPP is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various physiological processes. However, excessive ROS production can lead to oxidative stress, which is implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders. DPP can selectively detect ROS in cells, making it a valuable tool for studying the role of ROS in disease pathogenesis.
DPP has also been investigated for its potential as an anticancer agent. Studies have shown that DPP can induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Additionally, DPP has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[4-(2-nitrophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSBVCIUBNKMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-[4-(2-nitrophenyl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B4070081.png)
![2-{[3-(benzyloxy)-2-hydroxypropyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4070082.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4070085.png)
![N-[(1S)-2-amino-1-benzyl-2-oxoethyl]-N'-(2-methylphenyl)malonamide](/img/structure/B4070088.png)
![N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4070096.png)
![1-(3,4-dichlorophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4070101.png)
![N-[1-(1'-acetyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B4070105.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4070119.png)
![[4-(4-methoxybenzyl)-1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methanol](/img/structure/B4070122.png)
![(8R*,9aS*)-8-hydroxy-2-[(1-hydroxycyclohexyl)methyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4070123.png)
![5-(4-methoxyphenyl)-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B4070130.png)
![N-{3-[(2-benzyl-3-oxopiperazin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B4070132.png)
![5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4070146.png)